Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl-

Vue d'ensemble

Description

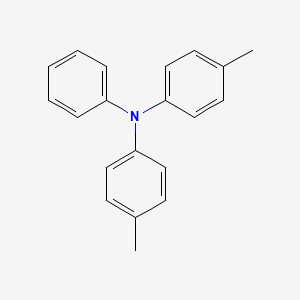

Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- (4-MMP) is an aromatic amine compound, which is an important intermediate in the synthesis of various organic compounds. It is an important starting material in the manufacture of a wide range of pharmaceuticals, pesticides, dyes, and other chemicals. 4-MMP has been used in the synthesis of a variety of drugs, including anti-inflammatory, anti-cancer, and anti-bacterial agents.

Applications De Recherche Scientifique

Multi-Photon Lithography

Triphenylamine-based aldehydes, such as 4,4’-Dimethyltriphenylamine, have been used as photo-initiators for multi-photon lithography . This technique is a laser-based additive manufacturing method for printing 3D microstructures with sub-micron resolution . The efficiency of the photo-polymerization was tested for a variety of applications .

Material Science

The results of the work involving 4,4’-Dimethyltriphenylamine have immediate application in material science . It can become a starting point for any research that involves nonlinear additive manufacturing with benzaldehyde moieties .

Chemical Synthesis

4,4’-Dimethyltriphenylamine is synthesized from paratoluidine, which is hydrolyzed through a catalyst under acid conditions to prepare p-cresol . This method is simple, safe, reliable, and cost-effective .

Production System

A production system for 4,4’-Dimethyltriphenylamine has been developed . This system has advantages such as low production cost, small by-product, and small sewage amount .

Electroactive Polyamides

An electroactive series of polyamides was synthesized from 4,4’-diamino-4’-phenoxy triphenylamine . These polyamides can be used in various applications due to their electroactive properties .

Nanophotonics and Metamaterials

Multi-photon lithography, which uses 4,4’-Dimethyltriphenylamine as a photo-initiator, has seen applications in nanophotonics and metamaterials .

Microfluidics

The same multi-photon lithography technique has also found applications in microfluidics .

Tissue Engineering

Lastly, multi-photon lithography is also used in tissue engineering .

Propriétés

IUPAC Name |

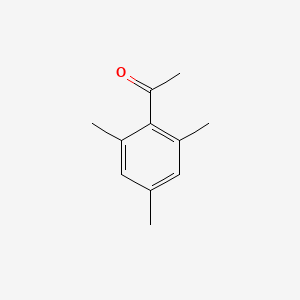

4-methyl-N-(4-methylphenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKKLBATUCJUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066611 | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |

CAS RN |

20440-95-3 | |

| Record name | 4-Methyl-N-(4-methylphenyl)-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20440-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020440953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-N-(p-tolyl)-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the primary applications of 4,4'-Dimethyltriphenylamine in materials science?

A1: 4,4'-Dimethyltriphenylamine is primarily investigated as a hole transport material (HTM) in organic electronic devices, particularly in perovskite solar cells (PSCs) []. Its structure allows for efficient hole mobility, contributing to charge transport within these devices.

Q2: How does the structure of 4,4'-Dimethyltriphenylamine influence its properties as a hole transport material?

A2: The triphenylamine core provides a delocalized electron system that facilitates hole transport. The methyl groups at the 4 and 4' positions on the phenyl rings can influence the electronic properties and potentially enhance solubility [, ].

Q3: Have any studies investigated modifying the structure of 4,4'-Dimethyltriphenylamine for improved performance in perovskite solar cells?

A3: Yes, researchers have explored attaching various peripheral groups to the phenothiazine core, including 4,4'-Dimethyltriphenylamine. For instance, one study compared the performance of three phenothiazine-based HTMs with different peripheral groups, including 4,4'-Dimethyltriphenylamine, N-ethylcarbazole, and 4,4-dimethoxytriphenylamine []. They found that the HTM with 4,4-dimethoxytriphenylamine exhibited the highest power conversion efficiency in PSCs, suggesting that peripheral groups significantly impact device performance.

Q4: What synthetic methods are commonly employed to produce 4,4'-Dimethyltriphenylamine?

A4: The Ullmann reaction is frequently used to synthesize 4,4'-Dimethyltriphenylamine []. This reaction involves coupling an aryl halide, such as p-iodotoluene, with an amine, like 4,4'-dimethyldiphenylamine, in the presence of a copper catalyst. Additionally, microwave-assisted synthesis has been explored as a potentially more efficient approach for this reaction [].

Q5: Are there any reported studies on the oxidative dimerization of 4,4'-Dimethyltriphenylamine?

A5: While the provided abstracts don't specifically mention 4,4'-Dimethyltriphenylamine undergoing oxidative dimerization, research shows that tungsten hexachloride (WCl6) can promote the C-C dimerization of triarylamines, including 4-bromotriphenylamine and 4,4'-dimethyltriphenylamine, resulting in the formation of dimerization products []. This finding suggests that similar reactions might be possible with 4,4'-Dimethyltriphenylamine under specific conditions.

Q6: What spectroscopic techniques are used to characterize 4,4'-Dimethyltriphenylamine?

A6: Researchers commonly employ techniques like 1H NMR, IR, and MS to confirm the structure and purity of synthesized 4,4'-Dimethyltriphenylamine [, ]. These methods provide valuable information about the compound's molecular structure, functional groups, and molecular weight.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)